molecular formula C2HBF5K B13481691 Potassium (2,2-difluoroethenyl)trifluoroboranuide

Potassium (2,2-difluoroethenyl)trifluoroboranuide

Katalognummer: B13481691
Molekulargewicht: 169.93 g/mol
InChI-Schlüssel: ZETWBJFOKXOEPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium (2,2-difluoroethenyl)trifluoroboranuide is a chemical compound with the molecular formula C2HBF5K. It is part of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes both difluoroethenyl and trifluoroboranuide groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium (2,2-difluoroethenyl)trifluoroboranuide can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . This method is favored due to its simplicity and the stability of the resulting trifluoroborate salts.

Industrial Production Methods

Industrial production of potassium organotrifluoroborates often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions, such as temperature and pressure.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (2,2-difluoroethenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles.

    Cross-Coupling Reactions: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, along with bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.

Wissenschaftliche Forschungsanwendungen

Potassium (2,2-difluoroethenyl)trifluoroboranuide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of potassium (2,2-difluoroethenyl)trifluoroboranuide involves its role as a nucleophile in chemical reactions. The trifluoroborate group can stabilize negative charges, making it an effective partner in nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

Potassium (2,2-difluoroethenyl)trifluoroboranuide can be compared with other potassium organotrifluoroborates, such as:

These compounds share similar stability and reactivity characteristics but differ in their specific structures and applications

Eigenschaften

Molekularformel

C2HBF5K

Molekulargewicht

169.93 g/mol

IUPAC-Name

potassium;2,2-difluoroethenyl(trifluoro)boranuide

InChI

InChI=1S/C2HBF5.K/c4-2(5)1-3(6,7)8;/h1H;/q-1;+1

InChI-Schlüssel

ZETWBJFOKXOEPD-UHFFFAOYSA-N

Kanonische SMILES

[B-](C=C(F)F)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.